molecular formula C7H10N2O4S B2827230 5-(Methoxymethoxy)pyridine-2-sulfonamide CAS No. 2344685-07-8

5-(Methoxymethoxy)pyridine-2-sulfonamide

Cat. No.: B2827230
CAS No.: 2344685-07-8
M. Wt: 218.23
InChI Key: QONQRYMCQXRBPS-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)pyridine-2-sulfonamide is a pyridine-based sulfonamide derivative characterized by a methoxymethoxy (-OCH2OCH3) substituent at the 5-position of the pyridine ring and a sulfonamide group at the 2-position. This structural motif is significant in medicinal chemistry, as sulfonamide derivatives are known for their versatility in targeting enzymes such as carbonic anhydrases (CAs) and kinases .

Properties

IUPAC Name

5-(methoxymethoxy)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-12-5-13-6-2-3-7(9-4-6)14(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONQRYMCQXRBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)pyridine-2-sulfonamide typically involves the introduction of the methoxymethoxy group and the sulfonamide group onto the pyridine ring. One common method involves the reaction of 5-hydroxypyridine-2-sulfonamide with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Methoxymethoxy)pyridine-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of nucleotides, leading to the suppression of cell growth and proliferation . Additionally, the methoxymethoxy group may enhance the compound’s binding affinity to its targets, increasing its overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Methoxymethoxy)pyridine-2-sulfonamide with structurally or functionally related pyridine sulfonamide derivatives:

Compound Key Substituents Molecular Weight Biological Activity Solubility/Stability
This compound 5-OCH2OCH3, 2-SO2NH2 ~228.25* Not explicitly reported; inferred CA inhibition potential based on structural analogs Likely moderate solubility due to polar sulfonamide; stability may depend on crystalline forms or solvates
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 5-Br, 2-OCH3, 3-SO2NH2-C6H3(2,4-F2) 381.18 Anticancer/antibacterial (implied by sulfonamide scaffold) Low solubility due to halogenated aryl group; stable crystalline form
5-Methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-... 5-CH3, 2-SO2NH2; complex pyrimidin-4-yl-amide substituent ~500 (estimated) Antifungal/kinase inhibition (patented crystalline form B) High stability (form B); forms solvates with ethanol, acetone, etc.
5-isopropyl-pyridine-2-sulfonic acid [6-(3-amino-propoxy)-...-amide 5-isopropyl, 2-SO2NH2; cyclopropyl-pyrimidin-4-yl-amide 513.62 Kinase inhibition (implied by structural complexity) Moderate solubility due to amino-propoxy group; stability data not reported
5-(3-tosylureido)pyridine-2-sulfonamide (CA inhibitor) 5-tosylureido (-NH-C(O)-NH-Ts), 2-SO2NH2 ~400 (estimated) Carbonic anhydrase II inhibition (IC50 ~70 nM) High affinity for CA active site; solubility influenced by ureido group
5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy-N-(2-methylpyridin-4-yl)... 5-dihydropyran, 2-OCH3, 3-SO2NH2 361.42 Kinase/GPCR modulation (implied by dihydropyran motif) Moderate solubility due to heterocyclic substituents

*Estimated based on molecular formula C7H10N2O4S.

Key Comparative Insights:

Substituent Effects on Bioactivity: The methoxymethoxy group in the target compound provides a balance between lipophilicity and steric bulk, distinguishing it from simpler methoxy derivatives (e.g., ) and halogenated analogs (e.g., ). This group may enhance blood-brain barrier penetration compared to polar ureido substituents () . Halogenated derivatives (e.g., 5-Br in ) exhibit lower solubility but higher metabolic stability, making them suitable for non-systemic applications .

Solubility and Stability :

  • Solubility trends correlate with substituent polarity. For instance, the ureido group in ’s CA inhibitors improves aqueous solubility but may reduce membrane permeability . In contrast, the methoxymethoxy group likely reduces solubility compared to unsubstituted sulfonamides (e.g., benzenesulfonamide derivatives in ) .
  • Stability is influenced by crystallinity and solvate formation, as seen in ’s patented crystalline form B, which is more stable than form A .

Biological Target Specificity :

  • Compounds with bulky substituents (e.g., pyrimidin-4-yl-amide in ) are tailored for kinase inhibition, while smaller groups (e.g., tosylureido in ) optimize CA binding . The target compound’s methoxymethoxy group may favor interactions with hydrophobic enzyme pockets.

Biological Activity

5-(Methoxymethoxy)pyridine-2-sulfonamide is a pyridine derivative with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C8_8H10_{10}N2_2O4_4S. The compound features a methoxymethoxy group and a sulfonamide group attached to the pyridine ring, which contribute to its unique chemical properties and biological activities.

Synthesis Methods:

  • The synthesis typically involves the reaction of 5-hydroxypyridine-2-sulfonamide with methoxymethyl chloride in the presence of bases like sodium hydride or potassium carbonate, usually conducted in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which allows it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts nucleotide production, leading to suppressed cell growth and proliferation, particularly in microbial and cancerous cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its role in inhibiting bacterial growth by targeting the folate synthesis pathway. A comparative analysis with other sulfonamides shows that this compound maintains efficacy against various bacterial strains while exhibiting lower toxicity profiles .

Anticancer Activity

Recent studies have highlighted the potential of pyridine-based sulfonamides as anticancer agents. For instance, derivatives of pyridine have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G0/G1 phase .

Case Studies

  • Antiviral Activity : A study on related compounds demonstrated that certain pyridine derivatives could inhibit viral replication effectively. For example, modifications in the pyridine structure led to enhanced activity against influenza viruses, suggesting potential applications in antiviral drug development .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that specific substitutions on the pyridine ring can significantly enhance biological activity. For instance, compounds with additional functional groups showed improved selectivity and potency against cancer cells compared to traditional sulfonamides .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivitySelectivity IndexReference
This compoundAntimicrobial, AnticancerHigh
SulfamethoxazoleAntimicrobialModerate
SulfadiazineAntimicrobialLow

Q & A

Q. What are the common synthetic routes for 5-(Methoxymethoxy)pyridine-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the pyridine ring and (2) sulfonamide group introduction. For the methoxymethoxy group, a protecting-group strategy (e.g., using methoxymethyl ether) is often employed. For example:
  • Step 1 : React 5-hydroxypyridine with chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH) to install the methoxymethoxy group .
  • Step 2 : Sulfonation via reaction with sulfamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, to yield the sulfonamide .
    Table 1 : Example Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Reference
MOM protectionMOM-Cl, NaH, DMF, 0°C → RT75–85
SulfonylationSulfamoyl chloride, Et₃N, DCM, 24h60–70

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • NMR :
  • ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxymethoxy -OCH₂O-), δ 8.0–8.5 ppm (pyridine protons).
  • ¹³C NMR : Signals for the sulfonamide sulfur (δ 110–120 ppm) and methoxymethoxy carbons (δ 55–60 ppm) .
  • FTIR : Strong absorption at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S-N stretch) .
  • LC-MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₇H₁₀N₂O₄S: 230.04 g/mol).

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of the methoxymethoxy group installation?

  • Methodological Answer : Regioselectivity challenges arise due to competing O- vs. N-functionalization. Strategies include:
  • Directed ortho-metalation : Use a directing group (e.g., trimethylsilyl) to position the methoxymethoxy group at C5 .
  • Microwave-assisted synthesis : Higher temperatures (100–120°C) improve reaction rates and selectivity .
    Table 2 : Optimization Trials for Regioselectivity
MethodTemperature (°C)Selectivity (C5:C3)Yield (%)
Conventional heating803:165
Microwave1208:178

Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies:
  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods .
  • Purity analysis : Employ HPLC with dual detectors (UV and ELSD) to rule out interference from byproducts (e.g., residual sulfonic acid) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to solvent controls) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrophilicity : Sulfonamide sulfur’s partial positive charge (~+0.5 e) facilitates nucleophilic attack .
  • Steric effects : The methoxymethoxy group’s bulk reduces accessibility to the sulfonamide site, lowering reactivity by ~30% compared to unsubstituted analogs .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies for this compound?

  • Methodological Answer : Solubility discrepancies often stem from:
  • Solvent polarity : LogP values (calculated: 1.2) indicate moderate hydrophobicity, but experimental solubility in DMSO (≥50 mg/mL) vs. water (<1 mg/mL) must be contextually interpreted .
  • Polymorphism : X-ray crystallography can identify hydrate vs. anhydrous forms, which differ in solubility by up to 40% .

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